molecular formula C8H5Br2NO3 B1385922 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone CAS No. 928709-80-2

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Cat. No.: B1385922
CAS No.: 928709-80-2
M. Wt: 322.94 g/mol
InChI Key: AHYJTAWYAYMUDE-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3. It is a brominated derivative of acetophenone and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone typically involves the bromination of 2-bromo-4-nitroacetophenone. The reaction is carried out by adding bromine to a solution of 2-bromo-4-nitroacetophenone in a suitable solvent such as chloroform or acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination of the acetophenone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms and the nitro group play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is unique due to the presence of two bromine atoms and a nitro group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO3/c9-4-8(12)6-2-1-5(11(13)14)3-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYJTAWYAYMUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651511
Record name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928709-80-2
Record name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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